1-(3-Bromophenyl)butan-1-amine hydrochloride
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Overview
Description
1-(3-Bromophenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C10H14BrN·HCl. It is a derivative of butan-1-amine, where a bromine atom is substituted at the third position of the phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)butan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with butan-1-amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylbutan-1-amines.
Oxidation Reactions: Products include imines, nitriles, and other oxidized derivatives.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
1-(3-Bromophenyl)butan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)butan-1-amine hydrochloride
- 1-(2-Bromophenyl)butan-1-amine hydrochloride
- 1-(3-Chlorophenyl)butan-1-amine hydrochloride
Uniqueness
1-(3-Bromophenyl)butan-1-amine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H15BrClN |
---|---|
Molecular Weight |
264.59 g/mol |
IUPAC Name |
1-(3-bromophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H |
InChI Key |
RCQYWHKHAXUSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Br)N.Cl |
Origin of Product |
United States |
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